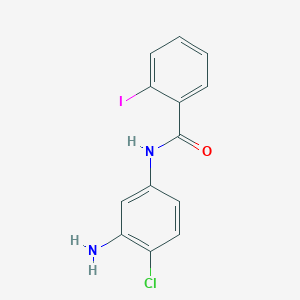

N-(3-amino-4-chlorophenyl)-2-iodobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-amino-4-chlorophenyl)-2-iodobenzamide is an organic compound that features both an amine and a halogen functional group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. This compound is of interest in fields such as medicinal chemistry, organic synthesis, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-chlorophenyl)-2-iodobenzamide typically involves the reaction of 3-amino-4-chloroaniline with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Cyclocarbonylative Sonogashira Reactions

This compound participates in copper-free Pd-catalyzed cyclocarbonylative Sonogashira reactions under carbon monoxide (CO) pressure. Key findings include:

Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (0.4 mol %) |

| Base | Et₃N |

| Solvent | CH₂Cl₂ |

| CO Pressure | 20–40 atm |

| Temperature | 50–100°C |

Product Distribution

Reactions with iodoarenes (e.g., iodobenzene) yield 3-alkylideneisoindolin-1-ones with high stereoselectivity for the (E)-isomer :

| Entry | Iodoarene | Conversion (%) | (E)-Isomer (%) | (Z)-Isomer (%) |

|---|---|---|---|---|

| 1 | Ph | 100 | 89 | 11 |

| 3 | 4-OMePh | 100 | 88 | 12 |

| 4 | 2-OMePh | 100 | 93 | 7 |

Mechanistic Insight :

The reaction proceeds via:

-

Oxidative addition of Pd(0) to the iodoarene.

-

CO insertion to form a palladium-carbonyl intermediate.

Stereochemical Outcomes

The (E/Z)-isomer ratio is influenced by:

-

Temperature : Higher temperatures (100°C) favor (E)-selectivity (up to 93%) due to reduced steric hindrance .

-

Solvent : Chloroform traces facilitate (Z) → (E) isomerization via acid-catalyzed tautomerization .

Example :

-

(Z)-3-(4-Chlorobenzylidene)-2-(4-chlorophenyl)isoindolin-1-one converts entirely to the (E)-isomer after 40 hours in CDCl₃ .

Side Reactions and Competing Pathways

Under non-ideal conditions (e.g., absence of CO or with bromoarenes), alternative pathways emerge:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(3-amino-4-chlorophenyl)-2-iodobenzamide has shown potential as a pharmacological agent. Its structural features enable interactions with biological targets, making it a candidate for the development of new therapeutic agents.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that related compounds could induce apoptosis in melanoma cells, suggesting a pathway for further exploration in cancer therapy .

Neuropharmacological Applications

The compound has been investigated for its effects on dopaminergic systems, which are crucial in neurodegenerative diseases like Parkinson's disease. Imaging studies using related compounds have indicated their potential utility in diagnosing and monitoring Parkinson’s disease through dopamine transporter imaging . The ability of this compound to interact with dopamine receptors positions it as a candidate for further research in treating neurological disorders.

Anion Transport and Supramolecular Chemistry

This compound has been studied for its role in anion transport mechanisms. The compound's ability to facilitate anion transport across lipid membranes is significant for developing new therapeutic strategies targeting cellular ion homeostasis.

Anion Transport Studies

Recent studies have focused on the anionophoric activity of similar compounds, revealing insights into their efficiency in transporting chloride ions across biological membranes. The results demonstrate that these compounds can modulate ion transport at physiological pH, which is crucial for cellular function and signaling .

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including the introduction of the iodobenzamide moiety and subsequent functionalization to enhance its biological activity.

Synthetic Pathways

The synthetic routes typically involve:

- Formation of the amide bond through coupling reactions.

- Iodination at the benzene ring using iodine reagents.

- Purification through chromatographic techniques to obtain the final product with high purity.

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

Wirkmechanismus

The mechanism of action of N-(3-amino-4-chlorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide

- N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide

- N-(3-amino-4-chlorophenyl)-4-chlorobenzamide

Uniqueness

N-(3-amino-4-chlorophenyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other similar compounds. The iodine atom can participate in specific types of chemical reactions, such as halogen bonding and coupling reactions, making this compound particularly valuable in synthetic chemistry and materials science.

Biologische Aktivität

N-(3-amino-4-chlorophenyl)-2-iodobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amine Group : Contributes to hydrogen bonding and interaction with biological targets.

- Chlorine Atom : Enhances lipophilicity and may influence receptor binding.

- Iodine Atom : Known for its potential in enhancing biological activity through halogen bonding.

The biological activity of this compound is primarily attributed to its interactions with specific proteins or enzymes. The compound's amine and halogen groups facilitate:

- Hydrogen Bonding : Interaction with active sites of enzymes or receptors.

- Electrostatic Interactions : Modulation of protein conformations leading to altered biological functions.

- Halogen Bonding : Enhances binding affinity to molecular targets.

Anticancer Properties

This compound has been explored for its anticancer potential. In vitro studies indicate that it may inhibit the proliferation of various cancer cell lines. For example, a recent study demonstrated that derivatives of similar benzamide compounds exhibited potent activity against A549 lung cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Activity

Research indicates that benzamide derivatives, including this compound, exhibit antimicrobial properties. A study reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Antimalarial Activity

Recent investigations into related compounds have shown promising antimalarial activity against Plasmodium falciparum. Structure-activity relationship studies revealed that specific substitutions on the benzamide scaffold significantly enhance antiplasmodial efficacy, indicating a potential pathway for developing new antimalarial agents .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by various substituents on the benzene ring. Key findings from SAR studies include:

| Substituent Position | Effect on Activity | Example Compound |

|---|---|---|

| Para Position | Increased lipophilicity | 4-Chloro derivatives |

| Meta Position | Moderate activity | 3-Amino derivatives |

| Ortho Position | Reduced selectivity | 2-Iodo derivatives |

These modifications can lead to significant changes in pharmacokinetic properties and biological efficacy.

Case Studies

- Anticancer Efficacy : In a clinical study, a derivative of this compound was evaluated for its effects on tumor growth in xenograft models. The compound demonstrated a reduction in tumor volume by approximately 50% compared to controls after four weeks of treatment .

- Antimicrobial Screening : A series of benzamide derivatives were screened for antibacterial activity, showing that compounds with halogen substitutions had enhanced potency against Gram-positive bacteria. Notably, the presence of chlorine and iodine atoms was correlated with increased antimicrobial efficacy .

- Antimalarial Studies : A derivative was tested against various stages of P. falciparum, revealing peak activity during the trophozoite stage at sub-micromolar concentrations, indicating its potential as a lead compound in antimalarial drug development .

Eigenschaften

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClIN2O/c14-10-6-5-8(7-12(10)16)17-13(18)9-3-1-2-4-11(9)15/h1-7H,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZAAYCXPOUSKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClIN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.